N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide - 1226448-83-4

N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide

Catalog Number: EVT-3051705
CAS Number: 1226448-83-4
Molecular Formula: C16H20N2O
Molecular Weight: 256.349
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: These compounds are a series of arylpyrazole derivatives that have been studied for their anti-inflammatory activity. They were found to inhibit carrageenan-induced paw edema in rats. []

    Relevance: These compounds share a similar structure to N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide, with both containing a 3-phenylpropanamide moiety. The main difference lies in the replacement of the pyrrole ring in N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide with a pyrazole ring in these derivatives. Furthermore, these derivatives possess an additional 4-phenylpiperazine substituent on the propyl chain. []

    Compound Description: These compounds are a novel series of azetidinone derivatives synthesized from 1,2,3-benzotriazole. They have been screened for antibacterial, antifungal, and antitubercular activities. []

    Relevance: While structurally distinct from N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide, both compounds belong to the broader class of carboxamide derivatives. They share a common structural motif of a substituted propyl chain linked to the nitrogen atom of the carboxamide group. []

    Compound Description: This compound is a triazole derivative characterized by its crystal structure stabilized by various intermolecular hydrogen bonds. []

  • Compound Description: This compound is characterized by its crystal structure containing two independent molecules with similar conformations. The structure is stabilized by O—H⋯N hydrogen bonds forming tetramers. []

  • Compound Description: This series of optically active antifungal azole compounds displays potent in vitro and in vivo antifungal activities. []

    Relevance: These compounds are structurally distinct from N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide but are mentioned as part of a study on antifungal azoles, highlighting the diverse range of structures explored for antifungal activity. []

    Compound Description: This compound is a benzimidazole derivative characterized by its crystal structure stabilized by various intermolecular hydrogen bonds, including O—H⋯N, O—H⋯O, and bifurcated C—H⋯O bonds. []

  • Compound Description: This compound is a potent and selective FLT3 inhibitor with improved drug-like properties and superior efficacy in FLT3-ITD-positive acute myeloid leukemia. []

  • Compound Description: This compound is a novel type II α7 positive allosteric modulator (PAM) with a unique pharmacological profile. It exhibits activity at recombinant and native α7 nAChRs. []

  • Compound Description: This group of compounds includes various derivatives designed and synthesized as potential cannabinoid receptor ligands. The study aimed to explore their structure-activity relationships and identify potent and selective compounds for hCB1 and hCB2 receptors. []

  • 5-{(E)-[4-(2″,5″-Dioxo-2″,5″-Dihydro-1h-Pyrrol-1-Yl)Phenyl]Diazenyl-2-Methyl-N3-Phenyl-3-Thiophenecarboxamide Analogues

    • Compound Description: This series of thiophene-carboxamide analogues was synthesized and tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. They exhibited potent antibacterial effects with promising minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values. []
    • Relevance: While these compounds share the phenylcarboxamide moiety with N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide, their structures differ significantly. These analogues feature a thiophene ring and a diazenyl linker, absent in the target compound. They also incorporate a N-phenylmaleimide group, highlighting the structural diversity explored for antibacterial activity. []

    1-antipyryl-1H-pyrrol-2-ones

    • Compound Description: These compounds were synthesized through the reaction of N-antipyryl substituted enamines with oxalyl chloride, followed by hydrolysis. []
    • Relevance: This class of compounds shares the 1H-pyrrole ring system with N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide, but the substitution patterns and overall structures are significantly different. In particular, these compounds feature a spirocyclic structure incorporating a pyrazolone ring (antipyryl group), which distinguishes them from the target compound. []

    N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides

    • Compound Description: These compounds were designed and synthesized as potential anticancer agents. They incorporate a tetrahydropyridine ring and a 1H-pyrrol-1-ylmethyl group. []
    • Relevance: These compounds and N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide share a common structural feature: a 1H-pyrrol ring connected to another ring system via a short alkyl linker. While the target compound utilizes a propyl linker and a phenylpropanamide moiety, these compounds incorporate a methylene linker and a tetrahydropyridine ring with varying benzamide/sulfonamide substitutions. []

    Ethyl 2-[4-(morpholin-4-yl)phenyl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-1,3-benzimidazole-5-carboxylate monohydrate

    • Compound Description: This compound is a benzimidazole derivative. It's characterized by a complex structure with multiple rings and functional groups, including a morpholine ring, a pyrrolidone ring, and a benzimidazole core. []
    • Relevance: While structurally distinct from N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide, both compounds share a common motif of a propyl chain connecting a nitrogen-containing heterocycle (pyrrole in the target compound, oxopyrrolidine in this compound) to a larger aromatic system. []

    1H-imidazol-1-yl-4-phenyl-1H-pyrrol-3-ylmethane derivatives

    • Compound Description: These compounds represent a series of imidazole derivatives incorporating a 1H-pyrrole ring, designed and synthesized for their potential antifungal activity. The study explored the impact of various naphthyl and thienyl substitutions on their activity against Candida albicans and other Candida species. []
    • Relevance: These compounds share the 1H-pyrrole ring system with N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide, although their overall structures are distinct. These compounds are characterized by a methane linker connecting the pyrrole ring to an imidazole group, further substituted with various naphthyl or thienyl moieties. This highlights the exploration of diverse substituents around the pyrrole core for potential antifungal activity. []

    3-substituted-(1H-pyrrol-2-yl)acrylonitriles

    • Compound Description: These compounds were synthesized through the Knoevenagel condensation of substituted phenyl acetonitriles with 1H-pyrrole-2-carbaldehyde in various ionic liquids. The study identified several analogues with broad-spectrum cytotoxicity and some with specificity towards the MCF-7 breast cancer cell line. []
    • Relevance: These compounds share the 1H-pyrrole ring system with N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide, but their structures differ significantly. These acrylonitrile derivatives feature a double bond conjugated to the pyrrole ring and a variety of substituents at the 3-position, while the target compound has a propylamide linker and a phenyl group. This highlights the exploration of different functional groups and substitution patterns around the pyrrole core for anticancer activity. []
    • Compound Description: These two Zn(II) coordination polymers were synthesized using a combination of 5-(4-(1H-imidazol-1-yl)phenyl)-1H-tetrazolate (HIPT), carboxylate ligands (DSDB or H3PrIDC), and Zn(II) salts. []
    • Relevance: Although these coordination polymers are structurally distinct from N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide, both incorporate nitrogen-containing heterocycles within their frameworks. These coordination polymers utilize a tetrazole and an imidazole ring, highlighting the diverse structural motifs found in coordination chemistry compared to simpler organic compounds. []
  • (E)-N-(2-(1H-Indol-3-Yl-Amino) Vinyl)-3-(1-Methyl-1H-Indol-3-Yl)-3-Phenylpropanamide Derivatives

    • Compound Description: These derivatives were synthesized and evaluated for their antimicrobial activity. The study found that some derivatives showed good antimicrobial properties against various pathogenic microorganisms. []
    • Relevance: These compounds and N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide share a similar structure with both containing a 3-phenylpropanamide moiety. The main difference lies in the replacement of the pyrrole ring in N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide with an indole ring in these derivatives. []
    • Compound Description: This compound is a potent partial agonist for human histamine H1- and H2-receptors. It exhibits species selectivity, showing higher potency at human receptors compared to guinea pig receptors. []
    • Relevance: This compound is structurally distinct from N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide. The study highlights the importance of specific structural features for receptor binding and species selectivity, emphasizing the relationship between chemical structure and biological activity. []
  • N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

    • Compound Description: TAK-915 is a clinical candidate and a potent and selective inhibitor of phosphodiesterase 2A (PDE2A). It is being investigated for its potential to treat cognitive impairment in neuropsychiatric and neurodegenerative disorders. []
    • Relevance: While structurally distinct from N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide, TAK-915 exemplifies a successful drug discovery effort targeting a specific therapeutic target, PDE2A, which is involved in cyclic nucleotide signaling pathways relevant to cognitive function. This highlights the importance of developing potent and selective inhibitors for specific therapeutic targets. []

    N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

    • Compound Description: This compound is a novel pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitor discovered as part of a drug design effort to identify compounds structurally distinct from TAK-915. Compound 20 shows robust increases in 3′,5′-cyclic guanosine monophosphate (cGMP) levels in the rat brain following oral administration and attenuates MK-801-induced episodic memory deficits in a passive avoidance task in rats. []
    • Relevance: While structurally distinct from N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide, compound 20 exemplifies the successful development of a new chemical series with improved potency, selectivity, and preclinical properties compared to earlier lead compounds. This highlights the iterative nature of drug discovery and the importance of optimizing multiple parameters to identify promising drug candidates. []

    [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone

    • Compound Description: This compound, derived from indole and benzophenone building blocks, has been synthesized using a novel and efficient synthetic route. This method enables the production of the target molecule in high yields, providing access to a potentially valuable building block for medicinal chemistry. []
    • Relevance: While structurally distinct from N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide, this compound highlights the utilization of nitrogen-containing heterocycles, specifically indole, in constructing diverse molecular scaffolds. The efficient synthesis of this compound emphasizes the ongoing efforts in organic synthesis to develop streamlined approaches for accessing complex molecules with potential biological activity. []

    (2R)-N-Hydroxy-2-methyl-2-(methylsulfonyl)-4(6((4(morpholinomethyl)phenyl)ethynyl)-3-oxo-1H-pyrrolo[1,2-c]imidazol-2(3H)yl)butanamide (compound 17a)

    • Compound Description: This compound is a potent inhibitor of UDP-3-O-((R)-3-hydroxymyristoyl)-N-glucosamine deacetylase (LpxC) identified through a scaffold hopping approach and structure-guided optimization. []
    • Relevance: While structurally distinct from N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide, this compound demonstrates the application of structure-based drug design principles to optimize the potency and physicochemical properties of inhibitors targeting a specific enzyme. This highlights the importance of understanding the interactions between small molecules and their biological targets for developing effective therapeutics. []

    N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide (compound 1)

    • Compound Description: This compound is a potential lead for the treatment of pancreatic cancer. It inhibits the S100A2-p53 protein-protein interaction, which plays a role in pancreatic cancer progression. []
    • Relevance: Compound 1 demonstrates the potential of targeting protein-protein interactions as a therapeutic strategy for cancer. While structurally dissimilar to N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide, this research highlights the importance of identifying and validating novel targets for drug discovery, particularly for complex diseases like cancer. []

    Piperazine-1,2,3-triazole derivatives

    • Compound Description: These compounds were designed and synthesized as potential inhibitors of the S100A2-p53 protein-protein interaction, a promising target for pancreatic cancer treatment. Several derivatives showed potent antiproliferative activity against a panel of pancreatic cancer cell lines with varying levels of selectivity. []
    • Relevance: These compounds, while structurally distinct from N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide, showcase the exploration of diverse chemical scaffolds, specifically piperazine-1,2,3-triazole hybrids, for developing novel anticancer agents. Their activity against pancreatic cancer cell lines highlights the potential of targeting specific protein-protein interactions, like S100A2-p53, for therapeutic intervention. []

    N-[4-[2-[(3aS,9bR)-8-Cyano-1,3a,4,9b-tetrahydro[1]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide] (S33138)

    • Compound Description: This benzopyranopyrrolidine derivative is a preferential dopamine D3 receptor antagonist with potential antipsychotic properties. []
    • Relevance: S33138 demonstrates the importance of targeting specific receptor subtypes, in this case, dopamine D3 receptors, for developing drugs with improved therapeutic profiles. While structurally distinct from N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide, this research emphasizes the significance of understanding receptor pharmacology and selectivity for developing effective treatments for neurological and psychiatric disorders. []

    5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-Pyrrole-3-Carboxyamides

    • Compound Description: This study reports the synthesis and antimicrobial evaluation of a series of 5-chloro-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamide derivatives. These compounds were designed to investigate the impact of incorporating chlorine, amide, and 1,3-oxazole moieties on antimicrobial activity. []
    • Relevance: These compounds share the pyrrole core structure with N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide, but with distinct substitution patterns. Specifically, these derivatives feature a chlorine atom at the 5-position, a 1,3-oxazole ring at the 4-position, and various alkyl, aryl, or heteroaryl substituents on the carboxamide nitrogen. This highlights the exploration of structural diversity around the pyrrole core for potential antimicrobial applications. []

    Bis(2-oxo-2H-cyclohepta[b]furan-3-yl)arylmethanes and Bis(1,2-dihydro-2-oxo-N-phenylcyclohepta[b]pyrrol-3-yl)arylmethanes

    • Compound Description: This study investigates the synthesis, properties, and stability of bis(2-oxo-2H-cyclohepta[b]furan-3-yl)arylmethyl and bis(1,2-dihydro-2-oxo-N-phenylcyclohepta[b]pyrrol-3-yl)phenylmethyl cations and their derivatives. []
    • Relevance: While structurally distinct from N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide, this study is relevant because it investigates the stabilizing effect of different aromatic systems, including heteroazulenes, on carbocations. Understanding these effects can be valuable in designing and optimizing compounds with desired stability and reactivity properties, which is relevant for drug discovery. []

    Indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides

    • Compound Description: This study describes the design, synthesis, and evaluation of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides as potent urease inhibitors. These compounds were synthesized through a multistep process involving the sequential transformation of 4-(1H-indol-3-yl)butanoic acid into a key oxadiazole intermediate, followed by coupling with various substituted-phenyl butanamides. []
    • Relevance: While these compounds are structurally distinct from N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide, they share a common strategy in medicinal chemistry: combining different pharmacophores to develop novel compounds with enhanced biological activity. This approach highlights the importance of exploring diverse chemical space by hybridizing different pharmacophoric elements. []

    Mesalazine derivatives

    • Compound Description: The study involved synthesizing four mesalazine (5-aminosalicylic acid) derivatives, two Schiff bases and two azo compounds, to investigate their potential as therapeutic agents for digestive tract inflammations. []
    • Relevance: This study highlights the exploration of chemical modifications on a known drug, mesalazine, to potentially improve its therapeutic properties or discover new applications. While structurally different from N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide, the study emphasizes the importance of chemical synthesis and structure-activity relationship studies in medicinal chemistry to develop new therapeutic agents. []

    4-Amino-4,5-dihydro-1-phenylcyclopenta[b]pyrrol-6(1H)-ones

    • Compound Description: This paper describes the synthesis of a novel heterocyclic system, 4-amino-4,5-dihydro-1-phenylcyclopenta[b]pyrrol-6(1H)-ones, from substituted anilines. []
    • Relevance: While structurally distinct from N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide, the study highlights the exploration and synthesis of new heterocyclic systems, which is a fundamental aspect of medicinal chemistry in the search for new bioactive compounds. These novel scaffolds can be further modified and explored for their therapeutic potential. []
    • Compound Description: This study reports the synthesis, characterization, and anticancer activity of new palladium(II) and platinum(II) complexes (C1-C5) derived from pyrrole Schiff base ligands. []
    • Relevance: These metal complexes, though structurally different from N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide, highlight the use of pyrrole derivatives as ligands in coordination chemistry. The incorporation of metal ions into organic frameworks can significantly alter their biological activity, opening possibilities for developing novel therapeutic agents. []
  • 1,2,4-Triazole-3-thiol derivatives bearing hydrazone moiety

    • Compound Description: This study investigates a series of 1,2,4-triazole-3-thiol derivatives with a hydrazone moiety for their effects on cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids. These compounds were synthesized and evaluated for their in vitro cytotoxicity and selectivity towards cancer cells. []
    • Relevance: While structurally different from N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide, this study highlights the importance of developing compounds that not only inhibit cancer cell growth but also target other crucial aspects of cancer progression, such as metastasis. The exploration of hydrazone derivatives as potential antimetastatic agents underscores the need for multi-targeted approaches in cancer drug discovery. []

    1,3,5-tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)

    • Compound Description: TPBi is a small molecule used as a dopant in the electron injection layer of perovskite light-emitting diodes (PeLEDs). []
    • Relevance: While structurally dissimilar to N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide, the use of TPBi highlights the importance of material science and engineering in developing new technologies like PeLEDs. The incorporation of organic molecules with specific electronic properties plays a crucial role in optimizing device performance and enabling advancements in various fields. []

    (1S,2S)-2-[2-[[3-(1H-benzimidazol-2-yl)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride (NNC)

    • Compound Description: NNC is one of the five novel anti-staphylococcal compounds identified using a whole-animal dual-screening platform. NNC reduced the severity of methicillin-resistant Staphylococcus aureus (MRSA) infections in both Caenorhabditis elegans and Galleria mellonella and showed minimal inhibitory concentrations (MICs) in the range of 2–8 µg/mL. []
    • Relevance: NNC, while structurally dissimilar to N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide, highlights the importance of exploring diverse chemical space for novel antibacterial activity. The identification of NNC through a multi-host screening approach underscores the value of using whole-animal models for drug discovery. []

Properties

CAS Number

1226448-83-4

Product Name

N-(3-(1H-pyrrol-1-yl)propyl)-3-phenylpropanamide

IUPAC Name

3-phenyl-N-(3-pyrrol-1-ylpropyl)propanamide

Molecular Formula

C16H20N2O

Molecular Weight

256.349

InChI

InChI=1S/C16H20N2O/c19-16(10-9-15-7-2-1-3-8-15)17-11-6-14-18-12-4-5-13-18/h1-5,7-8,12-13H,6,9-11,14H2,(H,17,19)

InChI Key

UPQYWPFGMSRWBW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NCCCN2C=CC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.